Structural Divergence from the Antitubercular PAB Pharmacophore: C-2 Substituent Comparison
The target compound carries a 4-methoxyphenoxymethyl group at C-2, which is structurally incompatible with the PAB antitubercular pharmacophore. In the PAB series, the C-2 ethyl group is a strict requirement: compound 6 (2-ethyl, 4-carbon linker) has an MIC of 1.1 µM against M. tuberculosis H37Rv, while the corresponding C-2 methyl analogs (7–10) are uniformly inactive (MIC > 20 µM). Replacement of ethyl with phenyl (43, MIC = 16 µM), ethanol-1-yl (45, MIC = 20 µM), or acetamido (47, MIC = 11 µM) results in a 10–15-fold activity loss [1]. The 4-methoxyphenoxymethyl substituent in CAS 431920-81-9 is substantially larger and electronically distinct from ethyl, predicting even greater deviation from the PAB activity profile. This structural divergence is confirmed by the independent observation that a methoxy-substituted phenyl ether analog (compound 20, MIC = 1.2 µM) had potency comparable to the unsubstituted parent (compound 6, MIC = 1.1 µM), indicating that the methoxyphenoxy motif alone does not recapitulate the optimized PAB pharmacophore [1].
| Evidence Dimension | C-2 substituent effect on antitubercular MIC against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | C-2 = 4-methoxyphenoxymethyl; No direct MIC data available (structurally predicted inactive per PAB SAR) |
| Comparator Or Baseline | Compound 6 (C-2 = ethyl, 4C linker): MIC = 1.1 µM, SI = 19; Compound 20 (C-2 = ethyl, 4C linker, p-methoxy on phenyl): MIC = 1.2 µM; C-2 methyl analogs (7–10): MIC > 20 µM |
| Quantified Difference | C-2 methyl analogs: >18-fold less potent than C-2 ethyl (6); Phenyl/ethanolyl/acetamido analogs: 10–15-fold reduction; CAS 431920-81-9 predicted ≥10-fold reduction vs. PAB lead compounds |
| Conditions | M. tuberculosis H37Rv aerobic culture in Middlebrook 7H9 medium + 10% OADC + 0.05% Tween 80, 5-day incubation, OD₅₉₀ readout |
Why This Matters
Procurement for antitubercular screening programs must exclude this compound if PAB-class activity is sought; conversely, its structural divergence makes it a valuable negative control or selectivity probe for C-2 substitution SAR studies.
- [1] Chandrasekera, N. S.; Alling, T.; Bailey, M. A.; et al. Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. J. Med. Chem. 2015, 58 (18), 7273–7285. DOI: 10.1021/acs.jmedchem.5b00546. (Tables 1, 2, and 4; compound numbers 5, 6, 7–10, 20, 43, 45, 47.) View Source
